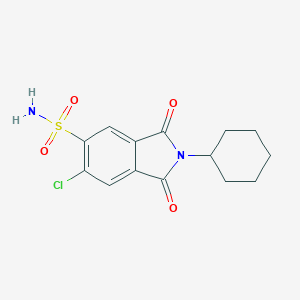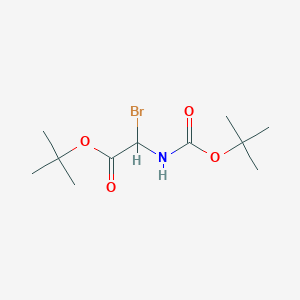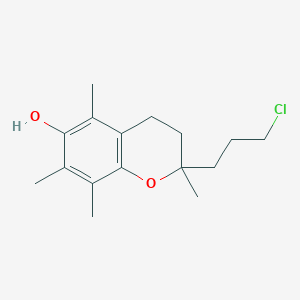![molecular formula C10H11N3O B047561 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol CAS No. 120546-74-9](/img/structure/B47561.png)
6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse potential applications. This compound is synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
Mechanism Of Action
The mechanism of action of 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol is not fully understood. However, studies have shown that this compound interacts with various cellular targets, including DNA and enzymes. It has been suggested that the cytotoxic effects of this compound are due to its ability to induce DNA damage and inhibit DNA repair mechanisms.
Biochemical And Physiological Effects
6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Furthermore, this compound has been shown to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol in lab experiments include its high yield and purity, as well as its diverse potential applications. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol. One direction is to further explore its potential use in cancer research, particularly in the development of new cancer therapies. Another direction is to investigate its potential use in the treatment of autoimmune diseases and other inflammatory conditions. Furthermore, it may be interesting to explore the potential use of this compound in the development of new antibiotics and antiviral agents.
Conclusion:
In conclusion, 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse potential applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research in this field may lead to the development of new therapies for cancer, autoimmune diseases, and other inflammatory conditions.
Synthesis Methods
Several methods have been developed for the synthesis of 6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol. One of the most common methods involves the reaction of 2-(2-aminoethyl)phenol with 2-bromoacetophenone in the presence of a base. Another method involves the reaction of 2-(2-aminoethyl)phenol with 2-bromobenzaldehyde in the presence of a base. Both methods yield the desired product with high yield and purity.
Scientific Research Applications
6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on various cancer cell lines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, this compound has shown potential as an anti-inflammatory agent and has been studied for its potential use in the treatment of autoimmune diseases.
properties
CAS RN |
120546-74-9 |
|---|---|
Product Name |
6,7,8,9-Tetrahydro-3H-imidazo[4,5-h]isoquinolin-2-ol |
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1,3,6,7,8,9-hexahydroimidazo[4,5-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H11N3O/c14-10-12-8-2-1-6-3-4-11-5-7(6)9(8)13-10/h1-2,11H,3-5H2,(H2,12,13,14) |
InChI Key |
PWMIDBIXOAWZLC-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2NC(=O)N3 |
Canonical SMILES |
C1CNCC2=C1C=CC3=C2NC(=O)N3 |
synonyms |
2H-Imidazo[4,5-h]isoquinolin-2-one,1,3,6,7,8,9-hexahydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)


